2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with pyridine-3-methylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. For instance, magnesium oxide nanoparticles have been used as catalysts in the synthesis of similar compounds, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(N-pyridinyl)chromenes: These compounds share a similar core structure but differ in their substituents.
Pyridin-3-yl-pyrimidin-2-yl derivatives: These compounds have a pyridine ring similar to 2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide but are part of a different chemical class.
Uniqueness
2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c17-15-13(8-12-5-1-2-6-14(12)21-15)16(20)19-10-11-4-3-7-18-9-11/h1-9,17H,10H2,(H,19,20) |
InChI Key |
BPBOJEILYGGODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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